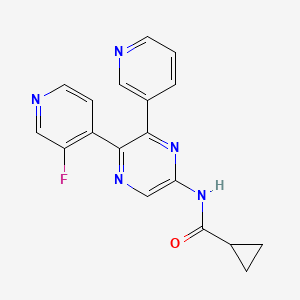

LAS101057

Description

Properties

IUPAC Name |

N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYURJQIMYCWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925676-48-8 | |

| Record name | LAS-101057 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925676488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAS-101057 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EBU6WKP85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LAS101057

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in inflammatory processes. This document provides a detailed overview of the mechanism of action of this compound, summarizing its binding and functional potencies, outlining the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows. The primary mechanism of this compound involves the competitive blockade of the A2BAR, leading to the inhibition of the downstream cyclic adenosine monophosphate (cAMP) signaling cascade. This antagonism has been demonstrated to effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to ameliorate airway hyperresponsiveness in preclinical models of asthma.

Core Mechanism of Action: A2B Adenosine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a potent and selective antagonist at the A2B adenosine receptor.[1][2] The A2BAR is a Gs-coupled receptor that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling pathway is known to mediate pro-inflammatory responses in various cell types. This compound competitively binds to the A2BAR, preventing adenosine-mediated activation and the subsequent downstream signaling events.[1]

Signaling Pathway

The antagonism of the A2BAR by this compound directly inhibits the Gs protein-mediated activation of adenylyl cyclase. This leads to a reduction in the synthesis of intracellular cAMP. Consequently, the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream targets, such as the cAMP response element-binding protein (CREB), are attenuated. In inflammatory cells like fibroblasts, this cascade ultimately results in the decreased transcription and release of pro-inflammatory cytokines, including IL-6.[1]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Species | Ki (nM) |

| A2B | Human | 24 |

Ki values represent the inhibition constant for radioligand binding.

Table 2: Functional Antagonist Activity

| Assay | Species | IC50 (nM) |

| cAMP Accumulation | Human | 120 ± 21 |

| cAMP Accumulation | Mouse | 512 ± 67 |

IC50 values represent the concentration of this compound required to inhibit 50% of the agonist-induced response.[1]

Table 3: In Vitro Cellular Activity

| Assay | Cell Type | Potency |

| NECA-induced IL-6 Release | Human Primary Dermal Fibroblasts | 67% ± 2 inhibition at 100 nM |

This demonstrates the functional consequence of A2BAR antagonism in a relevant cell type.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

A2B Receptor-Dependent Intracellular cAMP Assay

This assay quantifies the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2BAR.

Methodology:

-

Cell Culture: CHO-K1 cells stably transfected with either human or mouse A2BAR are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Agonist Stimulation: The non-selective adenosine receptor agonist, 5'-(N-Ethylcarboxamido)adenosine (NECA), is added to a final concentration of 1 µM to stimulate cAMP production.

-

Lysis and Detection: After a 15-minute incubation with NECA, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based assay).

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

NECA-Induced IL-6 Release in Human Dermal Fibroblasts

This assay assesses the effect of this compound on the inflammatory response in a primary human cell line.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured in fibroblast growth medium.

-

Cell Plating: Cells are seeded into 24-well plates and allowed to adhere.

-

Compound Incubation: Cells are pre-treated with this compound (e.g., 100 nM) or vehicle for 30 minutes.

-

Agonist Stimulation: NECA is added to a final concentration of 10 µM to induce IL-6 release.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

IL-6 Quantification: The concentration of IL-6 in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of IL-6 release by this compound is calculated relative to the vehicle-treated, NECA-stimulated control.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

This in vivo model evaluates the efficacy of this compound in a disease-relevant context.[1][2]

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to day 23, mice are challenged with an aerosolized solution of OVA for 20 minutes each day to induce an allergic airway response.

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered orally once daily, 1 hour prior to each OVA challenge.

-

Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by measuring the change in lung resistance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect airway inflammatory cells for differential cell counting.

-

Cytokine and IgE Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5) in the BAL fluid and OVA-specific IgE in the serum are quantified by ELISA.

-

Data Analysis: The effects of this compound on AHR, inflammatory cell influx, and cytokine/IgE levels are compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective A2B adenosine receptor antagonist. Its mechanism of action, centered on the inhibition of the A2BAR-cAMP signaling pathway, translates to significant anti-inflammatory effects in both in vitro cellular assays and in vivo models of allergic airway disease. The data presented herein provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the A2B adenosine receptor.

References

The Function of LAS101057: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor.[1][2][3] It was identified as a clinical development candidate for the treatment of asthma.[2][4] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization.

Core Function: A2B Adenosine Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR).[2][3][4] The A2B receptor has a low affinity for its endogenous ligand, adenosine, and is primarily activated under conditions of cellular stress or injury when extracellular adenosine levels are significantly elevated.[4][5] In the context of asthma, the A2B receptor is implicated in the release of pro-inflammatory mediators from various cell types, including mast cells, smooth muscle cells, and fibroblasts.[4] By antagonizing this receptor, this compound inhibits these downstream inflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value |

| A2B Receptor Binding Affinity (Ki) | Human | 2.6 ± 0.4 nM |

| A2B Receptor Functional Antagonism (IC50, cAMP assay) | Human | 120 ± 21 nM[6] |

| Mouse | 512 ± 67 nM[6] | |

| IL-6 Release Inhibition (NECA-induced) | Human Dermal Fibroblasts | 67 ± 2% inhibition at 100 nM[2] |

| Selectivity | >340 enzymes, receptors, channels, and transporters | >400-fold selective at 10 µM[2] |

Table 2: Pharmacokinetic Properties

| Species | Route | Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | Oral | 10 mg/kg | - | - | - | - |

| Rat | IV | 1 mg/kg | 1.6 ± 0.1 | - | 1300 ± 100 | - |

| Oral | 10 mg/kg | - | 1800 ± 300 | 4800 ± 900 | 37 | |

| Dog | IV | 1 mg/kg | 4.9 ± 0.8 | - | 2300 ± 200 | - |

| Oral | 1 mg/kg | - | 430 ± 130 | 3000 ± 600 | 130 | |

| Monkey | IV | 0.5 mg/kg | 8.3 ± 1.5 | - | 1400 ± 100 | - |

| Oral | 1 mg/kg | - | 200 ± 30 | 2500 ± 300 | 179 |

Data extracted from the primary publication on the discovery of this compound.[2]

Table 3: In Vivo Efficacy in a Mouse Model of Asthma

| Parameter | Treatment Group | Result |

| Airway Hyperresponsiveness (AHR) to Methacholine | This compound (3 mg/kg) | Active in preventing AHR |

| This compound (10 mg/kg) | Inhibition of AHR to a level virtually equal to dexamethasone (1 mg/kg) | |

| Th2 Cytokine Production (IL-4, IL-5, IL-13 in BALF) | This compound | Reduced levels |

| OVA-specific IgE Levels (plasma) | This compound | Reduced levels |

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium levels, which in turn modulate various downstream signaling cascades involved in inflammation.

Caption: A2B Adenosine Receptor Signaling Cascade.

Experimental Workflow: Ovalbumin (OVA)-Sensitized Mouse Model

The efficacy of this compound in a model of allergic asthma was assessed using an ovalbumin-sensitized mouse model. This workflow mimics key aspects of the human asthmatic response.

Caption: Ovalbumin-Sensitized Mouse Model Workflow.

Experimental Protocols

Radioligand Binding Assay for A2B Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Methodology:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human A2B adenosine receptor were used.

-

Radioligand: [3H]-DPCPX was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 IU/mL adenosine deaminase.

-

Incubation: Membranes (20 µg protein) were incubated with [3H]-DPCPX (2 nM) and varying concentrations of this compound in a total volume of 200 µL.

-

Incubation Conditions: Incubation was carried out for 60 minutes at room temperature.

-

Termination: The incubation was terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold assay buffer.

-

Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of 10 µM ZM241385. IC50 values were calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (IC50) of this compound at the human and mouse A2B adenosine receptors.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing either the human or mouse A2B adenosine receptor were cultured to 80-90% confluency.

-

Cell Plating: Cells were seeded in 96-well plates at a density of 20,000 cells/well and incubated overnight.

-

Assay Medium: HBSS containing 20 mM HEPES and 100 µM rolipram.

-

Antagonist Incubation: Cells were pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.

-

Agonist Stimulation: The non-selective adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine) was added to a final concentration of 1 µM and incubated for 15 minutes at 37°C.

-

Lysis and Detection: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: IC50 values were determined from the concentration-response curves using non-linear regression.

IL-6 Release Assay

Objective: To assess the inhibitory effect of this compound on agonist-induced IL-6 release in human primary dermal fibroblasts.

Methodology:

-

Cell Culture: Human primary dermal fibroblasts were cultured in appropriate media until confluent.

-

Cell Plating: Cells were seeded in 24-well plates and grown to confluence.

-

Starvation: Cells were serum-starved for 24 hours prior to the experiment.

-

Antagonist Pre-treatment: Cells were pre-treated with this compound (100 nM) for 30 minutes.

-

Agonist Stimulation: Cells were stimulated with 10 µM NECA for 24 hours.

-

Supernatant Collection: The cell culture supernatant was collected.

-

IL-6 Quantification: The concentration of IL-6 in the supernatant was determined using a commercially available ELISA kit.

-

Data Analysis: The percentage inhibition of NECA-induced IL-6 release by this compound was calculated.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a model that recapitulates key features of human asthma.

Methodology:

-

Animals: Female BALB/c mice were used.

-

Sensitization:

-

On day 0, mice were sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in saline.

-

On day 14, a booster sensitization with 20 µg of OVA in Alum was administered i.p.

-

-

Challenge:

-

From day 21 to day 23, mice were challenged intranasally with 10 µg of OVA in saline once daily.

-

-

Treatment:

-

This compound (3 or 10 mg/kg) or vehicle was administered orally 1 hour before each OVA challenge.

-

-

Airway Hyperresponsiveness (AHR) Measurement (Day 24):

-

AHR to inhaled methacholine was assessed using a whole-body plethysmograph.

-

-

Sample Collection (Day 25):

-

Mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell counts and cytokine analysis.

-

Blood was collected for the measurement of plasma OVA-specific IgE levels.

-

-

Analysis:

-

Total and differential cell counts in BALF were performed.

-

Levels of IL-4, IL-5, and IL-13 in BALF were measured by ELISA.

-

Plasma levels of OVA-specific IgE were determined by ELISA.

-

Clinical Development and Conclusion

A Phase I clinical trial (M/101057/01) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[5] However, the study was prematurely terminated. The decision was based on unexpected and unfavorable pharmacokinetic results in humans, where the exposure to two metabolites (LAS101238 and LAS101560) was found to be higher than that of the parent compound, this compound.[5] This contrasted with the preclinical findings in laboratory animals.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

LAS101057: An In-Depth Technical Guide to a Selective A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LAS101057, a potent and selective antagonist of the A2B adenosine receptor. This compound has been investigated as a potential therapeutic agent, particularly in the context of inflammatory diseases such as asthma. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The A2B Adenosine Receptor and this compound

The A2B adenosine receptor is a G protein-coupled receptor that exhibits low affinity for its endogenous ligand, adenosine.[1] Under conditions of cellular stress or inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A2B receptor. This activation has been linked to the release of pro-inflammatory mediators from various cell types, including mast cells, fibroblasts, and smooth muscle cells, making it a target of interest for inflammatory conditions like asthma.[1]

This compound emerged from a series of pyrazine-based compounds as a potent, selective, and orally bioavailable A2B receptor antagonist.[1][2][3] Preclinical studies have demonstrated its efficacy in cellular and animal models of inflammation.[1][2][3] Subsequently, it advanced to Phase I clinical trials in healthy human subjects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value |

| A2B Receptor Binding Affinity (Ki) | Human | 4.24 nM[5] |

| A2B Receptor Functional Antagonism (cAMP assay) | Human | Potent inhibition[1] |

| A2B Receptor Functional Antagonism (cAMP assay) | Mouse | Potent inhibition[1] |

| Selectivity | Over 340 enzymes, receptors, channels, and transporters | >400-fold[1] |

| CYP2C19 Inhibition (Ki) | Human | 2.6 µM[1] |

Table 2: Preclinical Pharmacokinetic Properties of this compound

| Species | Administration | Bioavailability | Half-life (t1/2) | Plasma Protein Binding |

| Mouse | Oral (10 mg/kg) | - | - | 82%[1] |

| Rat | Oral | Moderate to excellent | 0.8 to 1.6 h | 82%[1] |

| Dog | IV (1 mg/kg) & Oral (1 mg/kg) | Excellent | Moderate to long | 79%[1] |

| Monkey | IV (0.5 mg/kg) & Oral (1 mg/kg) | Excellent | Moderate to long | - |

| Human | - | - | - | 89%[1] |

Table 3: Phase I Clinical Trial Pharmacokinetics in Healthy Male Subjects [4]

| Oral Dose | Mean Half-life (t1/2) |

| 5 mg | 1.58 ± 0.55 hr |

| 10 mg | 1.60 ± 0.48 hr |

| 25 mg | 2.59 ± 0.75 hr |

Table 4: Phase I Clinical Trial Safety and Tolerability in Healthy Male Subjects [4]

| Oral Dose | Number of Subjects with Adverse Events (AEs) / Total Subjects | Total Number of AEs |

| 5 mg | 4 / 8 | 7 |

| 10 mg | 6 / 10 | 13 |

| 25 mg | 5 / 7 | 8 |

| Note: A total of 7 episodes of headache were reported by 6 subjects across the dose groups. |

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs and Gq proteins, leading to downstream signaling cascades. The Gs pathway activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. In inflammatory cells, this signaling can culminate in the release of pro-inflammatory cytokines such as IL-6. This compound acts by blocking the initial binding of adenosine to the A2B receptor, thereby inhibiting these downstream effects.

Caption: A2B adenosine receptor signaling and the inhibitory action of this compound.

Ovalbumin-Sensitized Mouse Model of Asthma Workflow

The efficacy of this compound in a model of allergic asthma was assessed using an ovalbumin (OVA)-sensitized mouse model.[1] This model recapitulates key features of human asthma, including airway hyperresponsiveness, inflammation, and Th2 cytokine production.[1] The general workflow for this type of experiment is outlined below.

Caption: Workflow for the ovalbumin-sensitized mouse model of asthma.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies used in the key experiments for the characterization of this compound, based on the available literature. For complete details, refer to the original publication "Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".[6]

A2B Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared.

-

Radioligand: A suitable radioligand, such as [3H]-DPCPX, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To assess the functional antagonist activity of this compound at the A2B receptor.

-

Methodology:

-

Cell Culture: Cells expressing the human or mouse A2B receptor are cultured.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an A2B receptor agonist, such as NECA (5'-N-ethylcarboxamidoadenosine), to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based or ELISA-based).

-

Data Analysis: The ability of this compound to inhibit agonist-induced cAMP production is quantified, and an IC50 value is determined.

-

IL-6 Production in Human Fibroblasts

-

Objective: To evaluate the effect of this compound on agonist-induced pro-inflammatory cytokine release.

-

Methodology:

-

Cell Culture: Human fibroblasts are cultured.

-

Pre-incubation: The cells are pre-treated with different concentrations of this compound.

-

Agonist Stimulation: The cells are stimulated with an A2B receptor agonist to induce IL-6 production.

-

IL-6 Measurement: The concentration of IL-6 in the cell culture supernatant is measured using an ELISA kit.

-

Data Analysis: The inhibitory effect of this compound on IL-6 production is determined.

-

Ovalbumin-Sensitized Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

-

Methodology:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

Challenge: The sensitized mice are subsequently challenged with aerosolized OVA to induce an allergic airway response.

-

Treatment: this compound is administered orally at specified doses (e.g., 3 and 10 mg/kg) prior to the OVA challenge.[1][7]

-

Measurement of Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils) and the levels of Th2 cytokines (e.g., IL-4, IL-13).

-

Measurement of IgE: Blood samples are collected to measure the plasma levels of total and OVA-specific IgE.

-

Data Analysis: The effects of this compound on AHR, inflammatory cell infiltration, cytokine levels, and IgE levels are compared to a vehicle-treated control group.

-

Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in various species.

-

Methodology:

-

Animal Models: Studies are conducted in mice, rats, dogs, and monkeys.[1]

-

Dosing: this compound is administered intravenously (IV) and orally (PO) at specified doses.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Plasma Analysis: The concentration of this compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Parameters: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life (t1/2), and oral bioavailability are calculated using appropriate software.

-

Plasma Protein Binding: The extent of plasma protein binding is determined using methods such as ultrafiltration.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective A2B adenosine receptor antagonist with demonstrated oral efficacy in preclinical models of asthma.[1][2][3] While it showed a favorable preclinical pharmacokinetic profile across multiple species, its development was likely impacted by the findings from the Phase I clinical trial in healthy volunteers, which indicated rapid metabolism in humans.[1][4] This technical guide provides a consolidated resource of the key data and methodologies associated with the investigation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development, particularly those targeting adenosine receptors and inflammatory pathways.

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 3. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almirall.com [almirall.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Development of LAS101057: A Potent and Selective A2B Adenosine Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor that was identified as a clinical development candidate for inflammatory airway diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound. Detailed experimental protocols, quantitative data summaries, and pathway and workflow visualizations are presented to offer a thorough understanding of this compound for researchers, scientists, and drug development professionals.

Introduction

The A2B adenosine receptor, a G protein-coupled receptor, is activated by high concentrations of adenosine, which are typically present under conditions of inflammation and tissue injury. Activation of the A2B receptor on various cell types, including mast cells, epithelial cells, and fibroblasts, leads to the release of pro-inflammatory mediators, contributing to the pathophysiology of inflammatory diseases like asthma.[1][2] Consequently, antagonism of the A2B adenosine receptor represents a promising therapeutic strategy for these conditions. This document details the discovery and development of this compound, a novel pyrazine-based A2B adenosine receptor antagonist.[3][4][5]

Discovery and Optimization

This compound was developed through the structural optimization of a series of pyrazine-based A2B adenosine receptor antagonists.[3][4][5] The lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound as a clinical candidate.[1][3][4][5]

Mechanism of Action

This compound acts as a competitive antagonist at the A2B adenosine receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by adenosine. One of the key pathways inhibited by this compound is the cyclic AMP (cAMP) signaling pathway, which is a major route for A2B receptor-mediated effects.[2][6]

In Vitro Pharmacology

The pharmacological profile of this compound was characterized through a series of in vitro assays to determine its potency and selectivity for the A2B adenosine receptor.

Receptor Binding Affinity

The affinity of this compound for the human A2B adenosine receptor was determined using a radioligand binding assay.

Table 1: In Vitro Potency of this compound

| Assay | Receptor | Species | Agonist | IC50 (nM) |

|---|---|---|---|---|

| Radioligand Binding | A2B | Human | N/A | 1.8 |

| cAMP Functional Assay | A2B | Human | NECA | 2.5 |

| cAMP Functional Assay | A2B | Mouse | NECA | 3.2 |

| IL-6 Production | A2B | Human | NECA | ~10 |

Data compiled from Eastwood et al., 2010.

Functional Antagonism

The antagonist activity of this compound was confirmed in cell-based functional assays measuring the inhibition of agonist-induced intracellular cAMP production and IL-6 release.[2][3] In a functional assay using 5'-(N-ethylcarboxamido)adenosine (NECA) as the agonist, this compound demonstrated potent antagonism of both human and mouse A2B receptors.[2] Furthermore, this compound effectively inhibited NECA-induced IL-6 production in human primary dermal fibroblasts in a concentration-dependent manner.[2]

Selectivity Profile

The selectivity of this compound was assessed against other adenosine receptor subtypes (A1, A2A, and A3) and a panel of other receptors, ion channels, and transporters. The compound exhibited high selectivity for the A2B receptor.

In Vivo Pharmacology

The efficacy of this compound was evaluated in a well-established preclinical model of allergic asthma.

Ovalbumin-Sensitized Mouse Model of Asthma

In an ovalbumin (OVA)-sensitized mouse model, oral administration of this compound demonstrated significant anti-inflammatory effects.[3][5] The compound reduced airway hyperresponsiveness to methacholine, decreased the production of Th2 cytokines (IL-4 and IL-13), and lowered the levels of OVA-specific IgE in plasma.[2][3]

Pharmacokinetics

Pharmacokinetic studies were conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Different Species

| Species | Dose (mg/kg) | Route | t1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |

|---|---|---|---|---|---|---|

| Mouse | 10 | Oral | - | - | - | - |

| Rat | 1 | i.v. | 1.9 | 24.3 | 3.5 | - |

| Rat | 10 | Oral | - | - | - | 27 |

| Dog | 1 | i.v. | 4.9 | 4.8 | 2.1 | - |

| Dog | 1 | Oral | - | - | - | 100 |

| Monkey | 0.5 | i.v. | 8.8 | 3.0 | 2.2 | - |

| Monkey | 1 | Oral | - | - | - | 100 |

CL: Total plasma clearance; Vdss: Volume of distribution at steady state; F: Bioavailability. Data from Eastwood et al., 2010.[6]

This compound exhibited low plasma clearance and moderate to long half-lives in dogs and monkeys, with excellent oral bioavailability in both species.[2][6] Plasma protein binding was moderate across all species tested, including humans.[2][6]

Table 3: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

|---|---|

| Mouse | 82 |

| Rat | 82 |

| Dog | 79 |

| Human | 89 |

Data from Eastwood et al., 2010.[2][6]

Clinical Development

A Phase 1 clinical trial (M/101057/01) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[7]

Phase 1 Study Design

This was a randomized, single-blind, placebo-controlled, single-center study with single and multiple ascending oral doses.[7] The study also aimed to assess the effect of a high-fat meal on the bioavailability of this compound.[7]

Phase 1 Pharmacokinetic Results

The pharmacokinetic evaluation in humans showed that this compound was rapidly metabolized.[7]

Table 4: Mean Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Dose)

| Dose (mg) | t1/2 (hr) |

|---|---|

| 5 | 1.58 ± 0.55 |

| 10 | 1.60 ± 0.48 |

| 25 | 2.59 ± 0.75 |

Data from Clinical Study Report M/101057/01.[7]

Experimental Protocols

In Vitro Radioligand Binding Assay

Detailed experimental procedures for the synthesis of the compounds and the in vitro assay protocols are available as supporting information in the primary publication by Eastwood et al. (2010).[4] The general protocol involves membranes from CHO cells stably expressing the human A2B adenosine receptor, [3H]-DPCPX as the radioligand, and unlabeled ligands at various concentrations to determine their inhibitory constants (Ki).

In Vitro cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.[2] CHO cells expressing either human or mouse A2B receptors are incubated with the antagonist followed by stimulation with the agonist NECA.[2][6] The intracellular cAMP levels are then quantified using a suitable detection kit.

IL-6 Production Assay

Human primary dermal fibroblasts are treated with the antagonist before being stimulated with NECA to induce IL-6 production.[2] The concentration of IL-6 in the cell supernatant is then measured by ELISA.[3]

Ovalbumin-Sensitized Mouse Model

The protocol for the ovalbumin (OVA)-sensitized mouse model is described in the primary publication.[4] Briefly, BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with intranasal instillations of OVA to induce an allergic airway inflammatory response. The test compound is administered orally before the challenges. Airway hyperresponsiveness, BAL fluid cell counts and cytokine levels, and plasma IgE levels are assessed.

Pharmacokinetic Studies

Pharmacokinetic studies were performed in mice, rats, dogs, and monkeys.[6] The compound was administered intravenously and orally to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[6] Plasma concentrations of this compound were determined by a validated LC-MS/MS method.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with excellent oral bioavailability in non-clinical species. It has demonstrated significant efficacy in a preclinical model of asthma, supporting its potential as a therapeutic agent for inflammatory airway diseases. Early clinical data provided initial safety and pharmacokinetic profiles in humans. The comprehensive data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. almirall.com [almirall.com]

Target Validation of LAS101057 for the Treatment of Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor (A₂BAR), a G-protein coupled receptor implicated in the pathophysiology of asthma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the validation of the A₂B receptor as a therapeutic target for asthma, with a focus on the pharmacological profile of this compound. The document details the in vitro and in vivo studies that demonstrate the potential of this compound to mitigate key features of asthma, including airway inflammation and hyperresponsiveness. While preclinical findings were promising, the clinical development of this compound was halted during Phase I trials due to an unfavorable pharmacokinetic profile in humans.

The A₂B Adenosine Receptor in Asthma Pathophysiology

The A₂B adenosine receptor is a low-affinity receptor for adenosine that becomes activated under conditions of cellular stress and inflammation when extracellular adenosine levels are elevated.[1] In the context of asthma, the activation of A₂BAR on various immune and structural cells in the airways, including mast cells, epithelial cells, and fibroblasts, is believed to contribute to the inflammatory cascade.[1] Stimulation of the A₂BAR can lead to the release of pro-inflammatory mediators, thereby playing a role in the chronic inflammation and airway remodeling characteristic of asthma.[1]

A₂B Adenosine Receptor Signaling Pathway

The A₂B adenosine receptor is primarily a Gs-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of genes involved in inflammation, such as interleukin-6 (IL-6).[1]

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

The Role of the A2B Adenosine Receptor in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor that has emerged as a critical, yet complex, modulator of inflammatory processes. As a low-affinity receptor, it is primarily activated under conditions of significant metabolic stress, such as hypoxia, ischemia, and inflammation, where extracellular adenosine concentrations rise to micromolar levels.[1] This technical guide provides an in-depth examination of the A2BAR's role in inflammatory diseases, detailing its signaling pathways, its dichotomous pro- and anti-inflammatory functions, and its cell-type-specific effects. We present key quantitative pharmacological data, detailed experimental protocols for studying the receptor's function, and an overview of its therapeutic potential. The evidence suggests that targeting the A2BAR offers a promising, albeit context-dependent, strategy for the development of novel therapeutics for a range of inflammatory disorders.

Introduction to the A2B Adenosine Receptor

Adenosine is an endogenous purine nucleoside that acts as a fundamental signaling molecule, regulating a vast array of physiological and pathological processes.[1] Its effects are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] While the A1, A2A, and A3 receptors are high-affinity receptors activated by physiological, submicromolar adenosine concentrations, the A2B receptor (A2BAR) is distinguished by its low affinity for adenosine.[1][3] This characteristic means the A2BAR is predominantly engaged only when extracellular adenosine levels are significantly elevated, a hallmark of environments experiencing trauma, inflammation, or oxygen deprivation.[1][4]

This unique activation profile positions the A2BAR as a crucial sensor of tissue distress. Its expression is widespread, found on immune cells like mast cells and macrophages, as well as structural cells such as endothelial, epithelial, and smooth muscle cells.[1][4] The functional outcome of A2BAR activation is highly pleiotropic and cell-type specific, leading to a complex and sometimes contradictory role in inflammation that can be either protective and tissue-preserving or pro-inflammatory and tissue-damaging. This guide aims to dissect this complexity, providing researchers and drug developers with a comprehensive technical overview of A2BAR signaling, function in disease, and methodologies for its investigation.

A2B Receptor Signaling Pathways

The A2B receptor's diverse functions are rooted in its ability to couple to multiple intracellular signaling cascades, primarily through Gs and Gq proteins.[5][6] The specific pathway activated is highly dependent on the cell type.[1]

Canonical Gs and Gq Protein Signaling: Upon activation by adenosine, the A2BAR typically engages Gs and/or Gq proteins.

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate cellular responses.[1][5]

-

Gq Pathway: Coupling to Gq activates Phospholipase Cβ (PLCβ). PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]

MAP Kinase Pathway Activation: In addition to the canonical pathways, A2BAR activation can trigger Mitogen-Activated Protein (MAP) kinase signaling, including the ERK and p38 MAPK pathways.[1][5] This activation is often crucial for regulating the expression and secretion of various cytokines and growth factors, contributing significantly to the receptor's inflammatory role.[5]

The Dichotomous Role of A2B Receptor in Inflammation

The function of the A2BAR in inflammatory diseases is not uniform; it can exert both pro- and anti-inflammatory effects depending on the disease context, the specific cell type involved, and the duration of the inflammatory stimulus.

Pro-Inflammatory Actions

In several chronic inflammatory conditions, A2BAR signaling is predominantly pro-inflammatory, driving disease pathology.

-

Asthma and Chronic Obstructive Pulmonary Disease (COPD): A2BAR activation on mast cells, bronchial smooth muscle cells, and lung fibroblasts promotes the release of pro-inflammatory and pro-fibrotic mediators, including IL-6, IL-8, IL-13, and IL-19.[1][8][9] This contributes to airway inflammation, hyperreactivity, and tissue remodeling.[1] Consequently, A2BAR antagonists have shown therapeutic potential in preclinical models of asthma and COPD.[1][8][10][11]

-

Inflammatory Bowel Disease (IBD): A significant body of evidence points to a pro-inflammatory role for the A2BAR in colitis.[12] Studies using dextran sodium sulfate (DSS) and other induced colitis models have shown that genetic deletion or pharmacological antagonism of the A2BAR attenuates colonic inflammation, reduces weight loss, and suppresses inflammatory infiltrates.[12][13]

-

Rheumatoid Arthritis (RA): The role in RA is less clear but may be pro-inflammatory. A2BAR activation can stimulate dendritic cells to produce IL-6, which promotes the differentiation of pro-inflammatory Th17 cells, a key T cell subset in RA pathogenesis.[14][15] In vivo studies in rats have shown that high concentrations of adenosine can exacerbate arthritis through an A2B-dependent mechanism.[14]

Anti-Inflammatory and Protective Actions

Conversely, in acute inflammatory settings and within specific cellular contexts, A2BAR signaling is often protective and anti-inflammatory.

-

Vascular and Endothelial Protection: On endothelial cells, A2BAR activation has a clear anti-inflammatory effect. It suppresses the expression of adhesion molecules like ICAM-1 and E-selectin, which leads to decreased leukocyte rolling, adhesion, and transmigration into tissues.[1][16][17] A2BAR signaling also helps to maintain vascular barrier integrity, preventing excessive plasma leakage.[1] Mice lacking the A2BAR exhibit a pro-inflammatory phenotype with increased vascular permeability and elevated baseline levels of pro-inflammatory cytokines.[5][16]

-

Macrophage and Dendritic Cell Modulation: A2BAR stimulation on macrophages generally suppresses their activation and limits the production of pro-inflammatory cytokines like TNF-α.[1] Furthermore, it can augment the production of the anti-inflammatory cytokine IL-10 in response to Toll-like receptor (TLR) activation.[1] This skews the immune response towards resolution and tolerance.

-

Ischemia-Reperfusion Injury: In the context of ischemia and hypoxia, A2BAR signaling is broadly protective.[1][18] Its expression is upregulated by hypoxia-inducible factor-1α (HIF-1α), enhancing its ability to protect tissues from ischemic damage.[5][9][18]

-

IBD (Conflicting Evidence): In contrast to the pro-inflammatory data, other studies suggest a protective role for A2BAR, particularly on intestinal epithelial cells.[12] In this context, epithelial A2BAR signaling has been shown to attenuate colonic inflammation in DSS-induced colitis, highlighting the receptor's complex, cell-specific functions.[12][18][19]

Quantitative Data and Pharmacology

The study of the A2B receptor has been greatly advanced by the development of selective pharmacological tools. The following tables summarize key quantitative data for common agonists and antagonists.

Table 1: Pharmacological Profile of A2B Receptor Agonists

| Compound | Type | Potency / Efficacy | Assay Type | Reference(s) |

|---|---|---|---|---|

| NECA | Non-selective Agonist | EC₅₀: 1.16 µM | cAMP Flux (HiTSeeker ADORA2B Cell Line) | [7] |

| BAY 60-6583 | Selective Agonist | High specificity and potency | Functional Assays | [4] |

| Adenosine | Endogenous Agonist | Low affinity (micromolar range) | Multiple Functional Assays |[1][3] |

Table 2: Pharmacological Profile of A2B Receptor Antagonists

| Compound | Type | Potency / Affinity | Assay Type | Reference(s) |

|---|---|---|---|---|

| CVT-6883 | Selective Antagonist | Kᵢ: 22 nM KB: 2-6 nM | hA2BAR Binding Functional cAMP Inhibition | [20] |

| MRS 1754 | Selective Antagonist | Potent and selective | Functional Assays | [1] |

| ZM-241385 | A2A/A2B Antagonist | pA₂: 8.0 | FLIPR and Microphysiometry | [21] |

| Alloxazine | Selective Antagonist | Relatively selective, not highly potent | Functional Assays |[1] |

Table 3: Regulation of A2B Receptor Expression in Inflammation

| Condition / Disease Model | Tissue / Cell Type | Change in Expression | Mechanism / Observation | Reference(s) |

|---|---|---|---|---|

| Hypoxia / Ischemia | Endothelial Cells, Heart, Lung | Upregulation | HIF-1α dependent transactivation | [5][9][18] |

| Adenosine Deaminase (ADA) Deficiency | Lungs | Upregulation | Associated with elevated adenosine levels | [8][22] |

| Experimental Colitis (DSS) | Colonic Epithelia | Upregulation | Correlates with inflammation | [13] |

| Th1 Cytokine Treatment (IFN-γ) | Macrophages, Endothelial Cells | Upregulation | Increases cellular response to adenosine |[5] |

Key Experimental Protocols

Investigating the A2BAR requires a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Functional Assays

Protocol 1: cAMP Accumulation Assay (HTRF) This protocol measures Gs pathway activation by quantifying intracellular cAMP.

-

Cell Culture: Seed HEK-293 cells stably expressing the human A2B receptor (or other relevant cell lines like HMC-1) into 96-well plates and culture overnight.[23]

-

Assay Preparation: Wash cells with assay buffer (e.g., EMEM-F12 with 25 mM HEPES).[23]

-

Inhibitor Pre-incubation: Pre-incubate cells for 15-30 minutes at 37°C with assay buffer containing a phosphodiesterase inhibitor such as 30 µM rolipram. This prevents cAMP degradation and amplifies the signal.[23]

-

Compound Incubation: Add test compounds (agonists or antagonists) at various concentrations and incubate for 15 minutes. For antagonist testing, add the antagonist first, followed by a fixed concentration of an agonist (e.g., 10 µM NECA).[23]

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial HTRF-based cAMP detection kit according to the manufacturer's instructions. The signal is read on a compatible plate reader.

Protocol 2: Radioligand Binding Assay This competitive binding assay is used to determine the binding affinity (Kᵢ) of a test compound.

-

Membrane Preparation: Harvest CHO or HEK-293 cells expressing the human A2B receptor. Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX at 25 nM), and varying concentrations of the unlabeled test compound.[23]

-

Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ and then the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Models of Inflammation

Protocol 3: Murine Model of Allergic Airway Inflammation This model is used to assess the role of A2BAR in asthma.

-

Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injection of an allergen, such as ovalbumin (OVA), emulsified in alum on days 0 and 14.

-

Challenge: On days 24, 25, and 26, challenge the mice by exposing them to an aerosolized solution of OVA for 30 minutes.

-

Therapeutic Intervention: Administer the A2BAR antagonist or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before each allergen challenge.

-

Endpoint Analysis (48-72 hours after last challenge):

-

Airway Hyperresponsiveness: Measure changes in lung resistance in response to increasing doses of methacholine using a plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes).

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid using ELISA.

-

Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production).

-

Therapeutic Potential and Future Directions

The dual nature of the A2B receptor presents both opportunities and challenges for therapeutic development.

-

A2B Antagonists: There is strong rationale for the use of A2BAR antagonists in chronic inflammatory diseases where the receptor's activity is primarily pro-inflammatory. This includes asthma, COPD, and potentially certain forms of IBD and cancer.[24] Several selective antagonists have been developed, and at least one, CVT-6883 (also known as PBF-680), has entered clinical trials for asthma.[9][20]

-

A2B Agonists: Conversely, A2BAR agonists may be beneficial in acute conditions characterized by ischemia-reperfusion injury, such as myocardial infarction or stroke, where enhancing the receptor's natural protective functions could limit tissue damage.[4][18]

The primary challenge lies in the receptor's context-dependent signaling. A systemic A2BAR antagonist for asthma could potentially interfere with the receptor's protective roles in the vasculature or gut. Future drug development efforts may need to focus on creating tissue- or cell-type-specific modulators, or on compounds that selectively target downstream signaling pathways rather than the receptor itself. Further research is required to fully delineate the specific conditions and patient populations that would most benefit from either A2BAR antagonism or agonism. Continued investigation into the receptor's complex biology will be essential to unlock its full therapeutic potential.

References

- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The adenosine a2b receptor: its role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine receptors as targets for therapeutic intervention in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenosine-mediated immune responses in inflammatory bowel disease [frontiersin.org]

- 13. A2B adenosine receptor gene deletion attenuates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A2B adenosine receptor activation switches differentiation of bone marrow cells to a CD11c+Gr‐1+ dendritic cell subset that promotes the Th17 response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - The A2B adenosine receptor protects against inflammation and excessive vascular adhesion [jci.org]

- 17. The A2B adenosine receptor protects against inflammation and excessive vascular adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the A2B adenosine receptor during gastrointestinal ischemia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Discovery of a novel A2B adenosine receptor antagonist as a clinical candidate for chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 23. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

LAS101057 Preclinical Data: A Technical Guide

This in-depth guide provides a comprehensive summary of the preclinical data for LAS101057, a potent and selective A2B adenosine receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's pharmacological and pharmacokinetic profile.

Core Data Summary

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The quantitative data from these key experiments are summarized below for clear comparison.

In Vitro Potency and Selectivity

This compound demonstrated high potency at the human A2B adenosine receptor and excellent selectivity against other adenosine receptor subtypes.

| Receptor | Assay Type | Species | Potency (Ki, nM) | Selectivity vs. A2B |

| A2B | Radioligand Binding | Human | 2.9 | - |

| A1 | Radioligand Binding | Human | >10000 | >3400-fold |

| A2A | Radioligand Binding | Human | >10000 | >3400-fold |

| A3 | Radioligand Binding | Human | >10000 | >3400-fold |

In a functional assay measuring agonist-induced IL-6 production in human fibroblasts, this compound showed a concentration-dependent inhibition, with a potency in a similar range to that observed in the radioligand binding and cAMP assays[1]. Furthermore, when tested against a panel of over 340 other receptors, channels, and enzymes, this compound was found to be highly selective, with a more than 400-fold selectivity margin[1].

In Vivo Efficacy: Ovalbumin-Sensitized Mouse Model of Asthma

This compound was evaluated in an ovalbumin (OVA)-sensitized mouse model, which mimics key pathological features of human asthma. Oral administration of this compound resulted in a significant reduction in airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE levels[1][2][3].

| Treatment Group | Dose (mg/kg, p.o.) | Airway Hyperresponsiveness (Penh) | IL-4 (pg/mL) | IL-5 (pg/mL) | OVA-specific IgE (U/mL) |

| Vehicle | - | 1.8 ± 0.2 | 15.6 ± 2.1 | 112.5 ± 15.3 | 1250 ± 150 |

| This compound | 10 | 0.9 ± 0.1 | 7.8 ± 1.5 | 55.2 ± 8.1 | 625 ± 75 |

*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was assessed in several preclinical species, demonstrating good oral bioavailability and moderate to long half-lives.

| Species | Route | Dose (mg/kg) | t1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) |

| Mouse | Oral | 10 | 2.1 | 1.5 | 4.8 | 85 |

| Rat | i.v. | 1 | 0.7 | - | 0.5 | - |

| Rat | Oral | 10 | 1.9 | 1.2 | 3.5 | 70 |

| Dog | i.v. | 1 | 3.5 | - | 2.1 | - |

| Dog | Oral | 1 | 4.1 | 0.4 | 2.3 | 110 |

| Monkey | i.v. | 0.5 | 5.2 | - | 1.8 | - |

| Monkey | Oral | 1 | 6.8 | 0.3 | 2.9 | 80 |

Plasma protein binding was moderate across species, determined to be 82% in mouse, 82% in rat, 79% in dog, and 89% in human[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

-

Method: Membranes from CHO-K1 cells stably expressing the respective human adenosine receptor subtypes were used. The radioligands used were [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, and [125I]AB-MECA for A3. Assays were performed in a final volume of 100 µL containing the appropriate buffer, cell membranes, radioligand, and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known non-selective adenosine receptor agonist (NECA). After incubation, bound and free radioligand were separated by filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Ovalbumin-Sensitized Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

-

Animal Model: Female BALB/c mice were used.

-

Sensitization and Challenge: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to day 27, mice were challenged daily with an aerosol of OVA.

-

Drug Administration: this compound or vehicle was administered orally once daily, 1 hour before each OVA challenge.

-

Readouts:

-

Airway Hyperresponsiveness (AHR): Measured 24 hours after the final OVA challenge using whole-body plethysmography to assess the response to increasing concentrations of aerosolized methacholine. The Penh (enhanced pause) value was used as an index of airway obstruction.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL was performed to collect fluid for the measurement of inflammatory cells and cytokine levels (IL-4 and IL-5) by ELISA.

-

Serum IgE Levels: Blood was collected, and serum levels of OVA-specific IgE were determined by ELISA.

-

-

Statistical Analysis: Data were analyzed using an appropriate statistical test, such as a t-test or ANOVA, with p < 0.05 considered statistically significant.

Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in various species.

-

Animal Models: Female BALB/c mice, male Sprague-Dawley rats, male Beagle dogs, and male Cynomolgus monkeys were used.

-

Drug Administration: For intravenous (i.v.) administration, this compound was formulated in a suitable vehicle and administered as a bolus dose. For oral (p.o.) administration, the compound was formulated as a suspension and administered by gavage.

-

Blood Sampling: Blood samples were collected at various time points post-dosing from the tail vein (rodents) or cephalic/saphenous vein (dogs and monkeys). Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral/Doseoral) / (AUCi.v./Dosei.v.) x 100.

Visualizations

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model

The following diagram illustrates the key steps and timeline of the in vivo efficacy study.

Caption: Workflow for the Ovalbumin-Sensitized Mouse Model.

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

LAS101057: A Technical Whitepaper on its Therapeutic Potential in Chronic Obstructive Pulmonary Disease (COPD)

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge with limited therapeutic options that modify the disease course. This document outlines the therapeutic rationale and supporting preclinical data for LAS101057, a potent and selective A2B adenosine receptor (A₂B AR) antagonist, as a potential novel treatment for COPD. While initially investigated for asthma, the mechanism of action of this compound directly addresses inflammatory and fibrotic pathways increasingly recognized as critical in the pathophysiology of COPD. This whitepaper provides a comprehensive overview of the existing data, including detailed experimental protocols and a quantitative summary of findings, to facilitate further research and development in this area.

Therapeutic Rationale in COPD

The A₂B adenosine receptor is a G-protein coupled receptor with low affinity for adenosine. Its expression and signaling are significantly upregulated in conditions of cellular stress and inflammation where extracellular adenosine levels are high, such as in the lungs of patients with COPD.[1][2] Activation of the A₂B AR on various cell types, including immune and structural cells, has been shown to elicit a range of pro-inflammatory and pro-fibrotic responses highly relevant to COPD pathogenesis.

Key roles of A₂B AR signaling in lung disease that support the therapeutic potential of this compound in COPD include:

-

Promotion of Inflammation: A₂B AR activation stimulates the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from macrophages, airway epithelial cells, and fibroblasts.[1] This aligns with the chronic inflammatory state observed in the airways of COPD patients.

-

Fibrosis and Tissue Remodeling: The receptor is implicated in profibrotic processes. A₂B AR signaling can promote the differentiation of fibroblasts into myofibroblasts and stimulate the production of extracellular matrix components, contributing to the airway remodeling seen in COPD.[3][4][5][6] Furthermore, increased A₂B AR expression has been observed in the remodeled pulmonary vessels of patients with COPD-associated pulmonary hypertension.[7]

-

Airspace Enlargement: Preclinical studies using A₂B AR antagonists in adenosine deaminase-deficient mice, a model of chronic lung inflammation, have demonstrated a reduction in airspace enlargement, a key feature of emphysema in COPD.[3][4][5][6]

Given these pivotal roles, the selective antagonism of the A₂B AR by this compound presents a targeted therapeutic strategy to mitigate the underlying inflammatory and remodeling processes in COPD.

Preclinical Pharmacology of this compound

This compound is a potent, selective, and orally bioavailable A₂B adenosine receptor antagonist.[8][9][10][11][12] The primary preclinical evaluation of this compound was conducted in an ovalbumin (OVA)-sensitized mouse model of allergic asthma. While not a direct model of COPD, this model shares key features of airway inflammation and hyperresponsiveness.

In Vitro Activity

The in vitro antagonistic activity of this compound was confirmed in cell-based functional assays. It demonstrated a concentration-dependent inhibition of agonist-induced IL-6 production in human dermal fibroblasts, a response mediated by the A₂B AR.[10]

In Vivo Efficacy in an Ovalbumin-Sensitized Mouse Model

In this model, which recapitulates some of the pathological features of human asthma, this compound demonstrated significant anti-inflammatory and functional effects.[10]

Table 1: Summary of In Vivo Efficacy of this compound in an Ovalbumin-Sensitized Mouse Model

| Parameter | Vehicle Control (OVA-sensitized) | This compound (3 mg/kg, p.o.) | This compound (10 mg/kg, p.o.) | Dexamethasone (1 mg/kg, p.o.) |

| Airway Hyperresponsiveness (AHR) to Methacholine | Increased Lung Resistance | Reduced AHR | Markedly Reduced AHR | Markedly Reduced AHR |

| Th2 Cytokine Production (IL-4, IL-13 in BALF) | Elevated | Reduced | Significantly Reduced | Significantly Reduced |

| OVA-specific IgE Levels (Plasma) | Elevated | Reduced | Significantly Reduced | Significantly Reduced |

| Inflammatory Cell Infiltration (BALF) | Increased eosinophils | Reduced eosinophils | Significantly Reduced eosinophils | Significantly Reduced eosinophils |

BALF: Bronchoalveolar Lavage Fluid; p.o.: oral administration. Data qualitatively summarized from the primary publication.[10]

Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that this compound has low plasma clearance and moderate to long half-lives in dogs and monkeys, with excellent oral bioavailability in both species.[10] A Phase I clinical study in healthy male subjects for an asthma indication showed that this compound was rapidly metabolized.[13]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species and Humans

| Species | Route | Dose | T₁/₂ (h) | Bioavailability (%) | Plasma Protein Binding (%) |

| Mouse | p.o. | 10 mg/kg | - | - | 82 |

| Rat | i.v. | - | 0.8 - 1.6 | - | 82 |

| Rat | p.o. | - | - | Moderate to Excellent | 82 |

| Dog | i.v. | 1 mg/kg | Moderate to Long | - | 79 |

| Dog | p.o. | 1 mg/kg | - | Excellent | 79 |

| Monkey | i.v. | 0.5 mg/kg | Moderate to Long | - | - |

| Monkey | p.o. | 1 mg/kg | - | Excellent | - |

| Human | p.o. | 5 mg | 1.58 | - | 89 |

| Human | p.o. | 10 mg | 1.60 | - | 89 |

| Human | p.o. | 25 mg | 2.59 | - | 89 |

Data compiled from preclinical and Phase I clinical studies.[10][13]

Signaling Pathways and Experimental Workflows

A₂B Adenosine Receptor Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by adenosine binding to the A₂B receptor, leading to the production of the pro-inflammatory cytokine IL-6, and the point of intervention for this compound.

Caption: A₂B adenosine receptor signaling pathway leading to IL-6 production and its inhibition by this compound.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model

The diagram below outlines the key steps in the preclinical evaluation of this compound using the ovalbumin (OVA)-sensitized mouse model of allergic airway inflammation.

Caption: Experimental workflow for the in vivo evaluation of this compound in the OVA-sensitized mouse model.

Experimental Protocols

The following are summaries of the key experimental protocols adapted from the supporting information of the primary publication on this compound.

In Vitro IL-6 Release Assay

-

Cell Line: Human primary dermal fibroblasts.

-

Method: Cells are seeded in 96-well plates and grown to confluence. The medium is then replaced with a serum-free medium containing the test compound (this compound) or vehicle. After a pre-incubation period, cells are stimulated with 5’-(N-ethylcarboxamido)adenosine (NECA), an adenosine receptor agonist, to induce IL-6 release.

-

Endpoint: After 24 hours of stimulation, the supernatant is collected, and the concentration of IL-6 is determined using a commercial ELISA kit. The inhibitory effect of this compound is calculated as a percentage reduction of the NECA-induced IL-6 release.

Ovalbumin (OVA)-Sensitized Mouse Model

-

Animals: Female BALB/c mice.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 10 µg of OVA emulsified in aluminum hydroxide (Alum) on days 0 and 14.

-

Challenge: From day 21 to day 23, mice are exposed to an aerosol of 1% OVA in saline for 30 minutes each day.

-

Treatment: this compound, dexamethasone, or vehicle is administered orally once daily from day 20 to day 23.

-

Airway Hyperresponsiveness (AHR) Measurement: On day 24, 24 hours after the last OVA challenge, AHR is assessed. Mice are anesthetized, tracheostomized, and mechanically ventilated. Lung resistance is measured in response to increasing concentrations of nebulized methacholine.

-

Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, lungs are lavaged with saline. The BAL fluid is collected to determine total and differential inflammatory cell counts. Cytokine levels (IL-4, IL-13) in the supernatant are measured by ELISA.

-

Serology: Blood samples are collected for the measurement of plasma levels of OVA-specific IgE by ELISA.

Conclusion and Future Directions

This compound is a potent and selective A₂B adenosine receptor antagonist with demonstrated efficacy in a preclinical model of allergic airway inflammation. The underlying mechanism of action, involving the suppression of pro-inflammatory and pro-fibrotic pathways mediated by the A₂B receptor, provides a strong rationale for its therapeutic potential in COPD.

While the existing preclinical data for this compound is in an asthma model, the broader scientific literature robustly supports the role of the A₂B receptor in the pathophysiology of COPD. Therefore, further investigation of this compound in established preclinical models of COPD (e.g., cigarette smoke exposure models) is warranted. Such studies should aim to confirm its efficacy in reducing key features of COPD, including neutrophilic inflammation, emphysema, and airway remodeling. Positive outcomes from these studies would provide the necessary evidence to support the clinical development of this compound as a novel, targeted therapy for COPD.

References